molecular formula C19H24N2O5 B263491 3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide

3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide

Katalognummer B263491
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: RSRQWBFLSVCFCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is known to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Wirkmechanismus

The exact mechanism of action of 3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide is not fully understood. However, it is known to interact with certain receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, as well as anti-tumor and anti-cancer activity. Additionally, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide in laboratory experiments is its potential as a drug candidate for the treatment of various diseases. However, there are also some limitations associated with the use of this compound, such as its limited solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the research on 3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide. One of the major areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the optimal dosage and administration route for this compound in order to minimize potential toxicity.

Synthesemethoden

The synthesis of 3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 3,4,5-triethoxybenzoic acid, which is reacted with thionyl chloride to form 3,4,5-triethoxybenzoyl chloride. This intermediate is then reacted with 6-methoxy-3-pyridinylamine to produce the final product, this compound.

Wissenschaftliche Forschungsanwendungen

3,4,5-triethoxy-N-(6-methoxy-3-pyridinyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is medicinal chemistry, where this compound is being investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and neurological disorders.

Eigenschaften

Molekularformel

C19H24N2O5

Molekulargewicht

360.4 g/mol

IUPAC-Name

3,4,5-triethoxy-N-(6-methoxypyridin-3-yl)benzamide

InChI

InChI=1S/C19H24N2O5/c1-5-24-15-10-13(11-16(25-6-2)18(15)26-7-3)19(22)21-14-8-9-17(23-4)20-12-14/h8-12H,5-7H2,1-4H3,(H,21,22)

InChI-Schlüssel

RSRQWBFLSVCFCT-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CN=C(C=C2)OC

Kanonische SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CN=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.